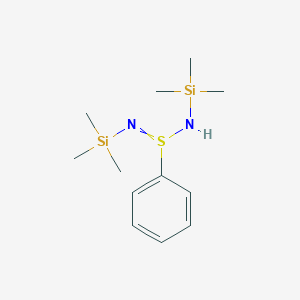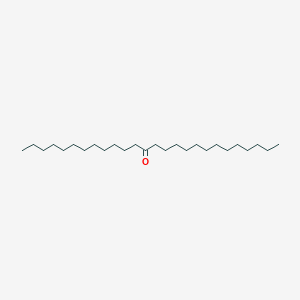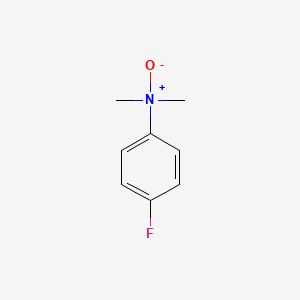
1,18-Octadecanediol, 9,10-dinonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,18-Octadecanediol, 9,10-dinonyl- is a long-chain diol with the molecular formula C36H74O2 This compound is characterized by its two hydroxyl groups located at the 1st and 18th positions of the octadecane chain, with additional nonyl groups attached at the 9th and 10th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,18-Octadecanediol, 9,10-dinonyl- can be synthesized through a multi-step process involving the following key steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with nonyl groups at the 9th and 10th positions.
Reduction: The intermediate product is then subjected to reduction reactions to introduce hydroxyl groups at the 1st and 18th positions.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of 1,18-Octadecanediol, 9,10-dinonyl- typically involves large-scale chemical reactors where the above synthetic steps are optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1,18-Octadecanediol, 9,10-dinonyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
1,18-Octadecanediol, 9,10-dinonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1,18-Octadecanediol, 9,10-dinonyl- involves its interaction with molecular targets through its hydroxyl and nonyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
1,18-Octadecanediol: Lacks the nonyl groups, making it less hydrophobic.
1,10-Decanediol: Shorter chain length, different physical and chemical properties.
1,12-Dodecanediol: Intermediate chain length, different reactivity.
Uniqueness: 1,18-Octadecanediol, 9,10-dinonyl- is unique due to its long chain length combined with the presence of nonyl groups, which impart distinct hydrophobic properties and reactivity. This makes it suitable for specialized applications where other diols may not be effective.
Propriétés
Numéro CAS |
162730-22-5 |
|---|---|
Formule moléculaire |
C36H74O2 |
Poids moléculaire |
539.0 g/mol |
Nom IUPAC |
9,10-di(nonyl)octadecane-1,18-diol |
InChI |
InChI=1S/C36H74O2/c1-3-5-7-9-11-17-23-29-35(31-25-19-13-15-21-27-33-37)36(30-24-18-12-10-8-6-4-2)32-26-20-14-16-22-28-34-38/h35-38H,3-34H2,1-2H3 |
Clé InChI |
CCBRTUWOOQHFTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCO)C(CCCCCCCCC)CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)







![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
